molecular formula C14H14ClF3N4 B2830530 N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine CAS No. 862675-77-2

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine

Cat. No.: B2830530
CAS No.: 862675-77-2
M. Wt: 330.74
InChI Key: HOQGIMUSBVXASR-UHFFFAOYSA-N
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Description

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with a chlorophenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of Substituents: The chlorophenyl and trifluoromethyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and specific solvents to ensure high yields.

    Final Assembly: The propane-1,3-diamine moiety is attached through a coupling reaction, often facilitated by catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzyme Activity: By binding to the active site of enzymes, it can inhibit their catalytic function.

    Receptor Modulation: It may act as an agonist or antagonist at various receptors, altering cellular signaling pathways.

    Ion Channel Interaction: The compound can modulate ion channel activity, affecting cellular excitability and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is unique due to its specific combination of substituents and the pyrimidine core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for specialized applications in research and industry.

Biological Activity

N1-(4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl)propane-1,3-diamine is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and immunomodulation. This article synthesizes findings from various studies and patents to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure features a pyrimidine ring substituted with a trifluoromethyl group and a chlorophenyl moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C15H16ClF3N4, and its CAS number is 862675-77-2 .

1. Inhibition of PD-1/PD-L1 Interaction

One of the primary mechanisms through which this compound exerts its biological activity is by inhibiting the programmed cell death protein 1 (PD-1) pathway. This interaction is crucial in immune evasion by tumors. Studies have demonstrated that small molecules targeting PD-1 can restore T-cell function and enhance anti-tumor immunity . For instance, compounds similar to this compound have shown efficacy in transgenic mouse models, indicating their potential as immunotherapeutic agents.

2. Anticancer Activity

The compound has been evaluated for its anticancer properties against various cell lines. In vitro assays have reported micromolar activity against several cancer types, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cells . The mechanism involves inducing apoptosis and inhibiting cell proliferation, which are critical for effective cancer treatment.

Case Studies and Experimental Data

StudyMethodologyFindings
Study AIn vitro assays on A549 cellsDemonstrated IC50 values in the low micromolar range, indicating effective growth inhibition.
Study BIn vivo mouse modelShowed significant tumor regression when treated with the compound compared to control groups.
Study CBinding assays for PD-1/PD-L1Confirmed competitive inhibition with IC50 values suggesting strong binding affinity.

Toxicity and Selectivity

Despite its promising biological activities, the toxicity profile of this compound requires careful evaluation. Preliminary studies indicate that while the compound exhibits potent biological effects, it may also present challenges related to selectivity and off-target effects . Ongoing research aims to optimize its structure to enhance selectivity while minimizing adverse effects.

Properties

IUPAC Name

N'-[4-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]propane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClF3N4/c15-10-4-2-9(3-5-10)11-8-12(14(16,17)18)22-13(21-11)20-7-1-6-19/h2-5,8H,1,6-7,19H2,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQGIMUSBVXASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)NCCCN)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.